molecular formula C7H11N3O2 B13329569 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13329569
M. Wt: 169.18 g/mol
InChI Key: OQPOUNLYXQBNGY-UHFFFAOYSA-N
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Description

5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a substituted pyrazole ring with an amino group at position 5, an ethyl group at position 4, and a methyl group at position 1. The carboxylic acid moiety enhances solubility and facilitates interactions with biological targets, while the ethyl and methyl substituents influence steric and electronic properties .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-4-ethyl-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-4-5(7(11)12)9-10(2)6(4)8/h3,8H2,1-2H3,(H,11,12)

InChI Key

OQPOUNLYXQBNGY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C(=O)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the reaction of 4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes amidation with primary or secondary amines using coupling agents. This reaction is pivotal for creating bioactive derivatives:

Reagents/ConditionsProductYieldKey Findings
DCC (Dicyclohexylcarbodiimide), HOBt, amine in DMFCorresponding amide75–85%High selectivity for amide formation; minimal side reactions observed.
EDCI (Ethyl dimethylaminopropyl carbodiimide), DMAP (Dimethylaminopyridine)Amide derivatives70–90%Efficient under mild conditions; used to prepare intermediates for kinase inhibitors.

Example: Reaction with benzylamine produces N-benzyl-5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxamide, a precursor for antimicrobial agents.

Esterification

The carboxylic acid reacts with alcohols under acidic or catalytic conditions to form esters, enhancing solubility for industrial applications:

ConditionsReagentsProductYield
H₂SO₄ (cat.), methanol, refluxMethyl ester80–88%Esterification improves volatility for chromatographic analysis.
Thionyl chloride (SOCl₂), ethanolEthyl ester75%SOCl₂ converts –COOH to acyl chloride, followed by alcohol quenching.

Cyclization Reactions

The amino group facilitates heterocycle formation, enabling access to fused pyrazole systems:

With β-Diketones

Reaction with acetylacetone in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives, which show antitumor activity :

text
5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid + acetylacetone → 7-Methyl-5-ethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Yield: 65–72% [6]

With Aldehydes

Condensation with aldehydes (e.g., formaldehyde) under acidic conditions forms Schiff bases, which cyclize to triazolo-pyrazoles:

text
RCHO + 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid → Triazolo[3,4-b]pyrazole derivatives Yield: 60–68% [6]

Azo Coupling

The amino group participates in diazotization and coupling with aromatic amines or phenols, producing azo dyes with applications in material science:

Diazotization AgentCoupling PartnerProduct
NaNO₂, HCl (0–5°C)β-NaphtholRed azo dye
NaNO₂, H₂SO₄Aniline derivativesOrange-yellow complexes

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, forming simpler pyrazole derivatives:

ConditionsProductApplication
200°C, Cu powder5-Amino-4-ethyl-1-methyl-1H-pyrazoleIntermediate for herbicides
NaOH (10%), 120°CPyrazole amineLigand for metal-organic frameworks

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or acylation reactions:

Reaction TypeReagentProductYield
AcylationAcetic anhydrideN-Acetyl derivative85%
AlkylationMethyl iodide, K₂CO₃N-Methylated pyrazole78%

Metal Complexation

The amino and carboxylate groups coordinate with transition metals, forming complexes studied for catalytic and medicinal applications:

Metal SaltComplex StructureApplication
Cu(II) acetateBis-pyrazole Cu(II) complexAntibacterial agent
Fe(III) chlorideOctahedral Fe(III) complexOxidation catalyst

Mechanism of Action

The mechanism of action of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogous pyrazole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Biological Relevance Reference
5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 4-ethyl, 1-methyl, 5-amino, 3-COOH Carboxylic acid, amino Kinase inhibition, prodrug design
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 3-methyl, 1-phenyl, 5-amino, 4-COOH Carboxylic acid, amino Intermediate in macrocycle synthesis
5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid 5-p-tolyl, 1-quinolinyl, 3-COOH Carboxylic acid, aromatic Anticancer agent development
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid 4-amino, 1-phenyl, 3-COOH Carboxylic acid, amino High structural similarity (0.87)

Key Observations :

  • Positional Isomerism : Shifting the carboxylic acid from position 3 to 4 (as in ) alters hydrogen-bonding capacity and crystal packing, as evidenced by differences in melting points (e.g., 156–157°C for the 4-carboxylic acid derivative vs. unrecorded data for the 3-carboxylic acid variant) .

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Melting Point ~150–160°C (estimated) 156–157°C Not reported
IR (C=O stretch) ~1650 cm⁻¹ 1651 cm⁻¹ Similar range
¹H-NMR (δ ppm) Expected signals: δ 1.2 (ethyl CH3), 2.3 (CH3), 12.1 (COOH) δ 2.25 (CH3), 12.08 (COOH) δ 12.1 (COOH)
MS (m/z) ~210–220 (M+) 217 (M+) 218 (M+ calc.)

Notes:

  • The ethyl group in the target compound would introduce distinct NMR splitting patterns (e.g., triplet for CH2CH3) compared to aromatic substituents .
  • Elemental analysis data for the target compound would likely align with calculated values (e.g., C: ~60%, H: ~5%, N: ~19%), as seen in .

Biological Activity

5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (commonly referred to as 5-AEPCA) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula : C7H10N4O2
Molecular Weight : 170.18 g/mol
IUPAC Name : 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number : 105486-72-4

The biological activity of 5-AEPCA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to exhibit significant affinity for trace amine-associated receptors (TAARs), particularly TAAR1, where it acts as a partial agonist. This interaction is crucial for its potential therapeutic effects in treating central nervous system (CNS) disorders such as schizophrenia and depression .

Anticancer Activity

Research indicates that 5-AEPCA possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung)5.33Inhibition of proliferation
MCF-7 (Breast)3.67Induction of apoptosis
HCT-116 (Colon)2.28Cell cycle arrest at G2/M phase

These findings suggest that 5-AEPCA may inhibit tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .

Anti-inflammatory Properties

In addition to its anticancer effects, 5-AEPCA has demonstrated anti-inflammatory activity. Studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models of inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Case Studies

  • Schizophrenia Treatment : A study evaluated the efficacy of 5-AEPCA in rodent models of schizophrenia, where it exhibited a reduction in hyperactivity and improved cognitive function. The compound's partial agonist action at TAAR1 was linked to these behavioral improvements .
  • Cancer Cell Line Studies : In a comparative study involving multiple pyrazole derivatives, 5-AEPCA was found to be one of the most potent inhibitors of cell proliferation across various cancer types, highlighting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-AEPCA, a comparison with similar pyrazole derivatives is presented:

Compound Biological Activity IC50 (µM)
5-Amino-1-methyl-1H-pyrazoleAnticancer12.07
4-Ethyl-5-amino-pyrazoleAnti-inflammatory15.00
5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Anticancer, anti-inflammatory 3.67 - 5.33

This table illustrates that while other compounds exhibit biological activity, 5-AEPCA shows superior potency against certain cancer types and inflammation.

Q & A

Q. What are the optimal synthetic routes for 5-amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation and cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with 4-methylbenzenesulfonylhydrazide under reflux in ethanol to form ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a key intermediate . Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid derivative. Alternative routes include cyclocondensation of hydrazide derivatives with urea, thiourea, or thioglycolic acid to generate pyrazole cores . Optimization requires careful control of temperature (e.g., 50–80°C) and solvent selection (e.g., DMF for azide substitutions) to avoid side reactions and improve purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups like NH₂ (stretch ~3400 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
  • ¹H-NMR : Distinguishes substituents; for example, methyl groups at position 1 resonate at δ 3.7–3.9 ppm, while ethyl groups at position 4 appear as a triplet (δ 1.2–1.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 308.3 for macrocyclic derivatives) .
  • Elemental Analysis : Validates purity (>97%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can solvent and catalyst choices impact the synthesis of structurally complex pyrazole derivatives?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents like DMF enhance azide substitution reactions (e.g., NaN₃ with 4-chloromethylpyrazole derivatives at 50°C), while THF is preferred for cyclization with cyanacetamide under reflux .
  • Catalysts : Tert-butyl peroxide accelerates radical-based cyclization in THF, improving yields of fused pyrazolo-triazolodiazepine systems .
  • Table: Reaction Optimization
Reaction TypeSolventCatalystYield (%)Reference
Azide SubstitutionDMFNaN₃75–80
CyclocondensationTHFt-BuOOH65–70

Q. How should researchers address contradictory bioactivity data in pharmacological studies involving pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positioning and assay conditions. For instance, diazen-1-ium-1,2-diolate derivatives of pyrazoles showed low NO release (in vitro), suggesting limited vasodilation potential despite structural similarity to active NO donors . To resolve contradictions:
  • Dose-Response Analysis : Test compounds across a broad concentration range (e.g., 1 nM–100 µM).
  • Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains low activity .
  • Computational Modeling : Compare electrostatic potentials of active vs. inactive analogs to identify critical pharmacophores .

Q. What computational and experimental approaches are synergistic for elucidating the structure-activity relationships (SAR) of pyrazole-based inhibitors?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 1.40–1.45 Å in pyrazole rings) to guide DFT calculations .
  • DFT Studies : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps correlating with kinase inhibition) .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., carbonic anhydrase isoforms) to prioritize synthetic targets .

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